1-(Aminomethyl)-2-methyl-cyclobutanol

Catalog No.
S15515034
CAS No.
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Aminomethyl)-2-methyl-cyclobutanol

Product Name

1-(Aminomethyl)-2-methyl-cyclobutanol

IUPAC Name

1-(aminomethyl)-2-methylcyclobutan-1-ol

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-5-2-3-6(5,8)4-7/h5,8H,2-4,7H2,1H3

InChI Key

PCHXXXFFBBFJDY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(CN)O

1-(Aminomethyl)-2-methylcyclobutanol is characterized by its molecular formula C6H13NOC_6H_{13}NO and a molecular weight of 115.17 g/mol. Its structure features a cyclobutane ring substituted with both an aminomethyl group and a methyl group, which contributes to its unique chemical properties. The compound is classified as a secondary alcohol due to the presence of a hydroxyl group attached to the cyclobutane ring.

  • Oxidation: It can be oxidized to produce corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can yield more saturated derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions allow for the introduction of different functional groups into the molecule under acidic or basic conditions.

Research indicates that 1-(Aminomethyl)-2-methylcyclobutanol exhibits potential biological activity. It has been studied for its interactions with biological receptors and enzymes, suggesting its role as a ligand in biochemical pathways. The compound may influence enzyme mechanisms and has potential applications in drug development.

The synthesis of 1-(Aminomethyl)-2-methylcyclobutanol typically involves the cyclization of appropriate precursors. A common method includes:

  • Alkylation of Glycine Equivalents: This involves reacting glycine derivatives with 1,2-electrophiles followed by intramolecular cyclization.
  • Controlled Conditions: The synthesis may be optimized for high yield and purity through the use of catalysts and controlled reaction environments.

1-(Aminomethyl)-2-methylcyclobutanol finds diverse applications across multiple fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
  • Biology: The compound is utilized in studies related to enzyme mechanisms and as a potential ligand for biological receptors.
  • Medicine: It is explored as a pharmaceutical intermediate with implications in drug development.
  • Industry: The compound is applied in producing specialty chemicals and materials.

The mechanism by which 1-(Aminomethyl)-2-methylcyclobutanol exerts its effects involves specific molecular interactions that can influence biochemical processes such as enzyme activity and receptor binding. Ongoing studies aim to elucidate these interactions further, potentially revealing new therapeutic targets.

Several compounds share structural similarities with 1-(Aminomethyl)-2-methylcyclobutanol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-(Aminomethyl)cyclobutan-1-olC6H13NOLacks the methyl substitution at position 2
2-Methylcyclobutan-1-amineC6H13NContains an amine group instead of an alcohol
Cyclobutanol DerivativesVariesGeneral category that includes various functionalized cyclobutanes

Uniqueness

1-(Aminomethyl)-2-methylcyclobutanol is unique due to its dual substitution on the cyclobutane ring, which provides distinct chemical and physical properties compared to similar compounds. This uniqueness enhances its value for specific applications in research and industry .

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

115.099714038 g/mol

Monoisotopic Mass

115.099714038 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-11

Explore Compound Types